molecular formula C6H4BrClO2S B1426717 Methyl 4-bromo-5-chlorothiophene-2-carboxylate CAS No. 1047630-72-7

Methyl 4-bromo-5-chlorothiophene-2-carboxylate

Cat. No.: B1426717
CAS No.: 1047630-72-7
M. Wt: 255.52 g/mol
InChI Key: LVOXXQQWCWKTOM-UHFFFAOYSA-N
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Description

Chemical Nomenclature and Identification Parameters

Methyl 4-bromo-5-chlorothiophene-2-carboxylate is systematically identified through multiple standardized nomenclature systems and registration databases. The compound bears the Chemical Abstracts Service registry number 1047630-72-7, which serves as its unique identifier in chemical literature and commercial databases. The International Union of Pure and Applied Chemistry nomenclature designates this compound as this compound, reflecting the substitution pattern on the thiophene ring system.

The molecular formula C6H4BrClO2S accurately describes the elemental composition, indicating the presence of six carbon atoms, four hydrogen atoms, one bromine atom, one chlorine atom, two oxygen atoms, and one sulfur atom. The calculated molecular weight is precisely 255.51 to 255.52 daltons, depending on the precision of atomic mass calculations used in different databases. The compound is assigned the Molecular Design Limited number MFCD28359275, which facilitates identification in chemical inventory systems.

The Simplified Molecular Input Line Entry System representation COC(=O)C1=CC(Br)=C(Cl)S1 provides a linear notation that uniquely describes the molecular structure. Additionally, the International Chemical Identifier key LVOXXQQWCWKTOM-UHFFFAOYSA-N serves as a hashed version of the complete structural representation, enabling rapid database searches and structural comparisons. These identification parameters collectively establish a comprehensive chemical profile that facilitates accurate compound recognition across various scientific and commercial platforms.

Molecular Structure and Conformational Analysis

The molecular architecture of this compound exhibits characteristic features of substituted thiophene derivatives with distinct electronic and steric properties. The thiophene ring system adopts a planar configuration with the carboxylate ester group positioned at the 2-position, creating a conjugated system that influences the overall electronic distribution. Theoretical calculations using density functional theory methods have revealed specific conformational preferences that arise from intramolecular interactions and steric considerations.

Computational studies employing B3LYP/6-31G(d,p) level calculations have provided detailed geometric parameters for this compound and related halogenated thiophenes. The bond lengths within the thiophene ring system show characteristic values, with C-S bonds typically ranging from 1.714 to 1.757 Å, and C-C bonds varying between 1.346 and 1.424 Å depending on their position relative to the substituents. The presence of both bromine and chlorine atoms introduces significant electronic effects that influence the aromatic character and reactivity of the heterocyclic system.

The carboxylate ester functionality adopts a planar configuration that allows for optimal orbital overlap with the thiophene π-system. Bond angles within the structure reflect the sp2 hybridization of the ring carbons, with typical values ranging from 110° to 130° as observed in related thiophene carboxylate derivatives. The halogen substituents occupy adjacent positions on the thiophene ring, creating a unique substitution pattern that influences both the electronic properties and the spatial arrangement of the molecule.

Molecular electrostatic potential calculations have revealed distinctive charge distribution patterns that arise from the electron-withdrawing effects of both halogen atoms and the carboxylate group. These electronic characteristics contribute to the compound's reactivity profile and its behavior in various chemical transformations, particularly in cross-coupling reactions where the halogen atoms serve as reactive sites.

Crystallographic Studies and Solid-State Structure

Crystallographic investigations of halogenated thiophene derivatives similar to this compound have provided valuable insights into solid-state packing arrangements and intermolecular interactions. X-ray diffraction studies of related compounds, such as 2-bromo-5-chloro thiophene derivatives, have demonstrated specific packing motifs that arise from halogen bonding interactions and π-π stacking arrangements.

The crystal structures of closely related thiophene carboxylates reveal characteristic bond lengths and angles that correlate well with theoretical predictions from density functional theory calculations. Experimental crystallographic data for thiophene derivatives bearing similar substitution patterns show C-S bond lengths ranging from 1.707 to 1.734 Å, while C-C bonds within the ring system vary from 1.342 to 1.421 Å. The agreement between calculated and experimental geometric parameters typically falls within 0.002 to 0.035 Å for bond lengths and 0.0° to 1.2° for bond angles, indicating excellent correlation between theoretical and experimental methods.

Intermolecular interactions in the solid state are significantly influenced by the presence of halogen atoms, which can participate in halogen bonding networks. Studies of related halothiophene building blocks have revealed that chlorine and bromine substituents can form C-X···N and C-X···X' interactions with interaction energies ranging from -4.4 to -18.7 kJ/mol for halogen-halogen interactions. These non-covalent interactions contribute to the overall crystal stability and influence the physical properties of the solid material.

The packing arrangements in halogenated thiophene crystals often feature layered structures where the aromatic rings stack in parallel orientations, maximizing π-π interactions while accommodating the steric requirements of the halogen substituents. The carboxylate ester functionality can participate in additional intermolecular interactions through C-H···O contacts and dipole-dipole interactions, further stabilizing the crystal lattice.

Position within Halogenated Thiophene Classification

This compound occupies a distinctive position within the broader classification of halogenated thiophene derivatives, representing a multiply-substituted heterocyclic compound with specific reactivity characteristics. The compound belongs to the category of thiophene-2-carboxylate esters, which constitute important building blocks in pharmaceutical synthesis and materials science applications. Within this classification, the presence of both bromine and chlorine substituents at adjacent positions creates unique electronic and steric environments that distinguish it from mono-halogenated analogs.

The halogenation pattern in this compound follows the general trend observed in polyhalo-thiophenes, where electron-withdrawing substituents significantly influence the aromatic character and reactivity of the heterocyclic system. Comparative studies of thiophene-2-carboxylic and thiophene-3-carboxylic acid derivatives have demonstrated that the position of the carboxylate group relative to the sulfur atom plays a crucial role in determining reactivity patterns. The 2-position carboxylate in this compound benefits from enhanced conjugation with the thiophene π-system, leading to increased electrophilic character at specific ring positions.

Among halogenated thiophene building blocks, this compound represents an important class of asymmetrically disubstituted derivatives that enable selective synthetic transformations. The differential reactivity between bromine and chlorine substituents provides opportunities for sequential cross-coupling reactions, where the more reactive bromine atom typically undergoes substitution before the chlorine atom under appropriate reaction conditions. This reactivity profile positions the compound as a valuable intermediate in the synthesis of complex thiophene-based materials and pharmaceuticals.

The compound's classification within medicinal chemistry frameworks reflects the broader significance of thiophene derivatives in drug development. Recent analyses of United States Food and Drug Administration-approved medications reveal that thiophene-containing compounds represent approximately 7% of new drug approvals over the past decade, with 26 approved drugs incorporating thiophene nuclei across various therapeutic categories. The specific substitution pattern present in this compound provides access to structural motifs that are particularly relevant for anti-inflammatory, cardiovascular, and neurological applications, where halogenated thiophenes have demonstrated significant therapeutic potential.

Properties

IUPAC Name

methyl 4-bromo-5-chlorothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClO2S/c1-10-6(9)4-2-3(7)5(8)11-4/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVOXXQQWCWKTOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(S1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1047630-72-7
Record name methyl 4-bromo-5-chlorothiophene-2-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-bromo-5-chlorothiophene-2-carboxylate can be synthesized through several methods. One common approach involves the bromination and chlorination of thiophene derivatives. For instance, a typical synthesis might start with methyl thiophene-2-carboxylate, which undergoes bromination using bromine in the presence of a catalyst like aluminum chloride in chloroform at 25°C for 6 hours . The reaction mixture is then washed, filtered, and purified to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions would be optimized to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-5-chlorothiophene-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized thiophene derivatives, while oxidation and reduction can lead to different oxidation states of the thiophene ring .

Scientific Research Applications

Synthetic Applications

Methyl 4-bromo-5-chlorothiophene-2-carboxylate is primarily utilized as an intermediate in various synthetic pathways:

  • Pharmaceutical Synthesis : It serves as a key intermediate in the synthesis of various pharmaceuticals. The presence of halogen atoms allows for further functionalization through nucleophilic substitutions, making it valuable in drug development .
  • Coupling Reactions : The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form carbon-carbon bonds, which are essential for constructing complex organic molecules .

Table 1: Synthetic Pathways Involving this compound

Reaction TypeDescriptionKey Reagents
Nucleophilic SubstitutionReplacement of bromine or chlorine with nucleophilesSodium azide, potassium cyanide
Coupling ReactionsFormation of carbon-carbon bondsPalladium catalysts
EsterificationFormation of esters from carboxylic acidsAlcohols, acid catalysts

Biological Applications

Research indicates that this compound possesses notable biological activities:

  • Antimicrobial Activity : Studies have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound may inhibit bacterial enzyme activity or disrupt cell wall synthesis .
  • Anticancer Properties : Preliminary investigations suggest potential anticancer activity, with indications of inducing apoptosis in cancer cells. It may selectively target cancer cell lines, making it a candidate for further drug development .

Table 2: Biological Activities of this compound

Activity TypeTarget Organisms/CellsMechanism of Action
AntimicrobialE. coli, S. aureusInhibition of enzyme activity
AnticancerProstate cancer cell linesInduction of apoptosis via signaling pathways

Material Science Applications

In material science, this compound is explored for its potential use in developing advanced materials:

  • Conductive Polymers : The compound can be incorporated into polymer matrices to enhance electrical conductivity and thermal stability due to its thiophene structure.
  • Organic Photovoltaics : Its electronic properties make it suitable for applications in organic solar cells, where it can improve charge transport and overall efficiency.

Mechanism of Action

The mechanism of action of methyl 4-bromo-5-chlorothiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variation: Halogens and Functional Groups

tert-Butyl 4-bromo-5-chlorothiophene-2-carboxylate
  • Molecular Formula : C₉H₁₀BrClO₂S
  • Molecular Weight : 297.60 g/mol
  • Key Differences : The tert-butyl ester group introduces steric bulk compared to the methyl ester in the target compound. This reduces hydrolysis susceptibility but may hinder reactivity in sterically sensitive reactions. Storage conditions (2–8°C) suggest lower thermal stability than the methyl analog .
Methyl 4-bromo-5-(chlorosulfonyl)thiophene-2-carboxylate
  • Molecular Formula : C₆H₄BrClO₄S₂
  • Key Differences : The chlorosulfonyl group (–SO₂Cl) at position 5 enhances electrophilicity, making this compound highly reactive in nucleophilic substitutions. Its increased oxygen and sulfur content (vs. the target compound) may also affect solubility and metabolic stability .
Methyl 4-amino-5-bromo-thiophene-2-carboxylate
  • Molecular Formula: C₆H₆BrNO₂S
  • This modification is critical for applications requiring directed functionalization or coordination chemistry .

Positional Isomerism and Reactivity

Methyl 5-bromo-2-chlorothiophene-3-carboxylate
  • Key Differences: The bromine and chlorine substituents are swapped (bromine at position 5, chlorine at position 2).
Methyl 3-chlorothiophene-2-carboxylate and Methyl 4-chlorothiophene-2-carboxylate
  • Key Differences : These analogs lack bromine, reducing steric and electronic effects. The absence of a second halogen may simplify synthesis but limit versatility in multi-step reactions .

Functional Group Modifications

Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate
  • Molecular Formula : C₇H₇BrO₃S
  • Key Differences : A hydroxyl (–OH) group at position 3 and a methyl group at position 5 increase polarity and solubility. However, the hydroxyl group may complicate reactions requiring anhydrous conditions .

Research Implications

  • Synthetic Utility : The target compound’s dual halogenation (Br/Cl) enables sequential cross-coupling (e.g., Suzuki-Miyaura) for complex heterocycle assembly .
  • Stability : Methyl esters (vs. tert-butyl) balance reactivity and stability under standard conditions .
  • Physicochemical Profiling : Predicted CCS values aid in chromatographic method development for analogs .

Biological Activity

Methyl 4-bromo-5-chlorothiophene-2-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a thiophene ring with bromine and chlorine substituents at the 4 and 5 positions, respectively. This substitution pattern enhances its reactivity and biological activity compared to other thiophene derivatives. The presence of these halogens allows for diverse molecular interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions, which are crucial for its biological effects .

This compound interacts with various biological targets, including enzymes and receptors. Its structural characteristics enable it to modulate the activity of these targets, potentially leading to therapeutic effects. The compound's unique halogen substitutions may influence its binding affinities and selectivity towards specific biological pathways .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a promising candidate for further development as an antimicrobial agent.

Table 1: Antimicrobial Activity of this compound

CompoundMinimum Inhibitory Concentration (MIC)Target Bacteria
This compoundTBDE. coli
2-Ethylhexyl 5-bromothiophene-2-carboxylate3.125 mg/mLXDR Salmonella Typhi
N'-benzylidene-5-bromothiophene-2-carbohydrazideModerateVarious bacterial strains

The MIC values indicate the concentration required to inhibit bacterial growth, with lower values representing higher potency .

Case Studies

  • Antibacterial Efficacy : A study conducted on various thiophene derivatives, including this compound, revealed significant inhibition against Escherichia coli and Staphylococcus aureus. The compound's structural features were linked to its ability to disrupt bacterial cell membranes .
  • Enzyme Inhibition : Another investigation focused on the compound's interaction with specific enzymes involved in bacterial metabolism. Results indicated that this compound could inhibit enzyme activity through competitive inhibition mechanisms, further supporting its potential as an antimicrobial agent .

Applications in Medicinal Chemistry

This compound serves as a valuable building block in the synthesis of various biologically active molecules. Its unique properties make it suitable for the development of new therapeutic agents targeting infectious diseases. Additionally, its application extends to materials science, where it is utilized in the development of organic semiconductors .

Q & A

Q. How does steric hindrance from the methyl ester affect Suzuki coupling efficiency?

  • Methodology :
  • Competition Experiments : Compare coupling rates with/without steric modifiers (e.g., ortho-substituted arylboronic acids).
  • X-ray Structures : Analyze Pd-ligand coordination using SHELX-refined models () .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-bromo-5-chlorothiophene-2-carboxylate
Reactant of Route 2
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Methyl 4-bromo-5-chlorothiophene-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.